Cas no 2171536-38-0 (3-(2-carbamoylazetidin-1-yl)-2-methyl-3-oxopropanoic acid)

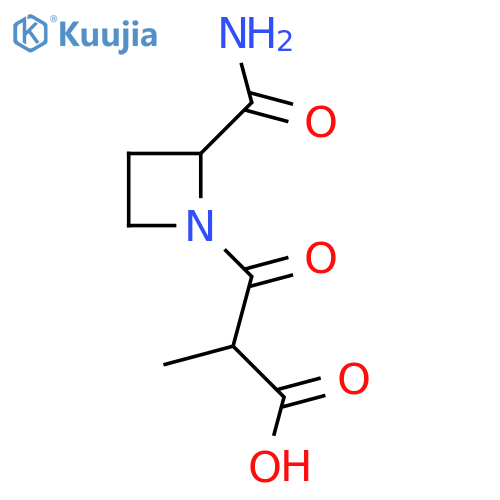

2171536-38-0 structure

商品名:3-(2-carbamoylazetidin-1-yl)-2-methyl-3-oxopropanoic acid

3-(2-carbamoylazetidin-1-yl)-2-methyl-3-oxopropanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(2-carbamoylazetidin-1-yl)-2-methyl-3-oxopropanoic acid

- 2171536-38-0

- EN300-1282389

-

- インチ: 1S/C8H12N2O4/c1-4(8(13)14)7(12)10-3-2-5(10)6(9)11/h4-5H,2-3H2,1H3,(H2,9,11)(H,13,14)

- InChIKey: NGTWZRQVDHGQKY-UHFFFAOYSA-N

- ほほえんだ: O=C(C(C(=O)O)C)N1CCC1C(N)=O

計算された属性

- せいみつぶんしりょう: 200.07970687g/mol

- どういたいしつりょう: 200.07970687g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 289

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.9

- トポロジー分子極性表面積: 101Ų

3-(2-carbamoylazetidin-1-yl)-2-methyl-3-oxopropanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1282389-0.25g |

3-(2-carbamoylazetidin-1-yl)-2-methyl-3-oxopropanoic acid |

2171536-38-0 | 0.25g |

$1156.0 | 2023-06-07 | ||

| Enamine | EN300-1282389-1.0g |

3-(2-carbamoylazetidin-1-yl)-2-methyl-3-oxopropanoic acid |

2171536-38-0 | 1g |

$1256.0 | 2023-06-07 | ||

| Enamine | EN300-1282389-100mg |

3-(2-carbamoylazetidin-1-yl)-2-methyl-3-oxopropanoic acid |

2171536-38-0 | 100mg |

$867.0 | 2023-10-01 | ||

| Enamine | EN300-1282389-500mg |

3-(2-carbamoylazetidin-1-yl)-2-methyl-3-oxopropanoic acid |

2171536-38-0 | 500mg |

$946.0 | 2023-10-01 | ||

| Enamine | EN300-1282389-2.5g |

3-(2-carbamoylazetidin-1-yl)-2-methyl-3-oxopropanoic acid |

2171536-38-0 | 2.5g |

$2464.0 | 2023-06-07 | ||

| Enamine | EN300-1282389-5000mg |

3-(2-carbamoylazetidin-1-yl)-2-methyl-3-oxopropanoic acid |

2171536-38-0 | 5000mg |

$2858.0 | 2023-10-01 | ||

| Enamine | EN300-1282389-250mg |

3-(2-carbamoylazetidin-1-yl)-2-methyl-3-oxopropanoic acid |

2171536-38-0 | 250mg |

$906.0 | 2023-10-01 | ||

| Enamine | EN300-1282389-0.5g |

3-(2-carbamoylazetidin-1-yl)-2-methyl-3-oxopropanoic acid |

2171536-38-0 | 0.5g |

$1207.0 | 2023-06-07 | ||

| Enamine | EN300-1282389-0.05g |

3-(2-carbamoylazetidin-1-yl)-2-methyl-3-oxopropanoic acid |

2171536-38-0 | 0.05g |

$1056.0 | 2023-06-07 | ||

| Enamine | EN300-1282389-5.0g |

3-(2-carbamoylazetidin-1-yl)-2-methyl-3-oxopropanoic acid |

2171536-38-0 | 5g |

$3645.0 | 2023-06-07 |

3-(2-carbamoylazetidin-1-yl)-2-methyl-3-oxopropanoic acid 関連文献

-

1. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

2171536-38-0 (3-(2-carbamoylazetidin-1-yl)-2-methyl-3-oxopropanoic acid) 関連製品

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 941902-66-5(1-(3-fluorophenyl)methyl-3-(pyridin-4-yl)methyl-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量